(5,6-dihydro-2H-pyran-3-yl)methanamine hydrochloride
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Overview
Description
“(5,6-dihydro-2H-pyran-3-yl)methanamine hydrochloride” is a heterocyclic organic compound with a wide range of applications in various fields of research and industry. It has a molecular weight of 149.62 g/mol . The IUPAC name for this compound is "3,6-dihydro-2H-pyran-5-ylmethanamine; hydrochloride" .
Molecular Structure Analysis
The InChI code for “this compound” is "1S/C6H11NO.ClH/c7-4-6-2-1-3-8-5-6;/h2H,1,3-5,7H2;1H" . This code provides a unique representation of the compound’s molecular structure.
Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature .
Scientific Research Applications
Synthesis and Antimicrobial Activity
One study focused on the synthesis of derivatives of 5,6-dihydro-2H-pyran-3-yl compounds, which demonstrated antimicrobial activity. The research involved a Michael type addition of an amine to a specific pyran compound, leading to the production of 5-amino derivatives. These derivatives showed significant antimicrobial activity, indicating their potential use in the development of antimicrobial agents (Georgiadis, 1976).
Synthesis of Novel Pyrane Glycosides
Another study involved the synthesis of novel (5R)-5-((2S,3S)-3-((1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)methoxy)-3,6-dihydro-2H-pyran-2-yl) compounds. These compounds were evaluated for their antibacterial and antifungal activities, demonstrating the versatility of 5,6-dihydro-2H-pyran-3-yl compounds in the creation of potential pharmaceutical agents with antibacterial and antifungal properties (Srinivas, Sunitha, & Shamili, 2020).
Synthesis of Dicarboxylic Acid Amides and Diamides
Research on the condensation of various amines with compounds derived from 5,6-dihydro-2H-pyran-3-yl methanamine led to the synthesis of N,N'-disubstituted oxamides and siccinamides. This study illustrates the chemical versatility of 5,6-dihydro-2H-pyran-3-yl compounds in organic synthesis, particularly in the formation of complex organic compounds (Aghekyan, Mkryan, Muradyan, & Tumajyan, 2018).
Development of Antifungal Agents
A different study explored the synthesis of dihydro-5,6-dehydrokawain derivatives, including 5,6-dihydro-2H-pyran-2-one derivatives. These compounds were found to have strong antifungal activities, suggesting their potential use in developing new antifungal agents (Tawata, Taira, Kobamoto, Ishihara, & Toyama, 1996).
Safety and Hazards
The safety information for “(5,6-dihydro-2H-pyran-3-yl)methanamine hydrochloride” includes several hazard statements: H302, H315, H319, H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Properties
IUPAC Name |
3,6-dihydro-2H-pyran-5-ylmethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c7-4-6-2-1-3-8-5-6;/h2H,1,3-5,7H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBOQUUZMNNNQHS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=C1)CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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